1-(2-Bromo-5-chlorophenyl)propan-1-one
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Overview
Description
1-(2-Bromo-5-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrClO. It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-chlorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-chlorobenzaldehyde with propanone in the presence of a base. The reaction typically proceeds under reflux conditions, with the base facilitating the formation of the desired ketone product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of Grignard reagents. For example, the reaction of 2-bromo-5-chlorobenzyl chloride with magnesium in the presence of anhydrous ether can produce the corresponding Grignard reagent, which is then reacted with propanone to yield the target compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed:
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Bromo-5-chlorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)propan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, affecting cellular pathways and functions .
Comparison with Similar Compounds
- 1-(2-Bromo-4-chlorophenyl)propan-1-one
- 1-(2-Bromo-3-chlorophenyl)propan-1-one
- 1-(2-Bromo-5-fluorophenyl)propan-1-one
Comparison: 1-(2-Bromo-5-chlorophenyl)propan-1-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
1260851-70-4 |
---|---|
Molecular Formula |
C9H8BrClO |
Molecular Weight |
247.51 g/mol |
IUPAC Name |
1-(2-bromo-5-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H8BrClO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 |
InChI Key |
VJGHCNIZXHSYNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)Br |
Origin of Product |
United States |
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